molecular formula C9H6IN3 B15057175 5-Iodo-2-(pyridin-3-YL)pyrimidine

5-Iodo-2-(pyridin-3-YL)pyrimidine

Cat. No.: B15057175
M. Wt: 283.07 g/mol
InChI Key: CVVNLCFOTSTCEY-UHFFFAOYSA-N
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Description

5-Iodo-2-(pyridin-3-YL)pyrimidine: is a heterocyclic compound that features both pyridine and pyrimidine rings, with an iodine atom attached to the pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(pyridin-3-YL)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 2-(pyridin-3-yl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(pyridin-3-YL)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Cross-Coupling Reactions: Catalysts such as palladium or copper are used, along with ligands like triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

5-Iodo-2-(pyridin-3-YL)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

    Biological Studies: The compound is employed in the development of probes for studying biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(pyridin-3-YL)pyrimidine is largely dependent on its specific application. In medicinal chemistry, it often acts by binding to and inhibiting the activity of target enzymes or receptors. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions, while the pyridine and pyrimidine rings provide additional sites for hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-(pyridin-3-YL)pyrimidine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

5-iodo-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVNLCFOTSTCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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